2-(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)ethan-1-amine
Overview
Description
2-(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)ethan-1-amine, also known as 2-FETP, is a novel compound with a wide range of applications in scientific research. It has been extensively studied and is known to have a variety of biochemical and physiological effects.
Scientific Research Applications
Synthesis and Antibacterial Activity
One study focused on the synthesis of novel fluorinated pyrazole derivatives, evaluating their antibacterial activity. This research demonstrates the potential of these compounds in developing new antibacterial agents (Prasad, 2021).
Antimicrobial Activity and Environmental Synthesis
Another study highlighted the environmentally benign synthesis of fluorinated pyrazolone derivatives, presenting a comparative study of conventional, ultrasonication, and microwave techniques. These compounds were screened for their antimicrobial activity, showcasing their significance in medicinal chemistry (Shelke et al., 2007).
Catalytic Applications
Research into the catalytic applications of pyrazole-based compounds has shown their effectiveness in polymerization processes. One study explored solvent and co-catalyst-dependent nickel(II) catalyzed oligomerization and polymerization of ethylene, indicating the versatility of these compounds in industrial chemistry (Obuah et al., 2014).
Organic Light-Emitting Diodes (OLEDs)
Fluorinated pyrazole compounds have also been investigated for their potential in organic electronics. A study on the synthesis of substituted pyrazolo[3,4-b]quinolines, which are known for their high-fluorescence intensity, revealed their application as emitters in OLEDs, highlighting the impact of fluorine-containing substituents on electronic properties (Szlachcic et al., 2017).
properties
IUPAC Name |
2-[1-(2-fluoroethyl)-3-(trifluoromethyl)pyrazol-4-yl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F4N3/c9-2-4-15-5-6(1-3-13)7(14-15)8(10,11)12/h5H,1-4,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXJIUKUBXVETTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CCF)C(F)(F)F)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F4N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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